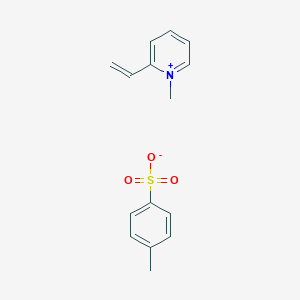
2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate is a type of pyridinium salt. Pyridinium salts are a class of organic compounds that contain a pyridinium ion, which is a positively charged nitrogen atom within a pyridine ring. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves the reaction of pyridine derivatives with alkylating agents. For 2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate, the preparation method involves the reaction of 2-ethenyl-1-methylpyridine with 4-methylbenzenesulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium salts can undergo various types of chemical reactions, including:
Oxidation: Pyridinium salts can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert pyridinium salts to the corresponding pyridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the pyridinium ion acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces pyridine derivatives .
Aplicaciones Científicas De Investigación
2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of pyridinium salts involves their interaction with biological molecules. The positively charged pyridinium ion can interact with negatively charged cellular components, disrupting cellular processes. This interaction can lead to antimicrobial effects by targeting bacterial cell membranes and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- Pyridinium, 1-methyl-3-[[4-[[4-[4-[[[4-[[(1-methylpyridinium-3-yl)amino]carbonyl]phenyl]amino]carbonyl]phenyl]-1-oxo-2-propenyl]amino]benzoyl]amino]-, salt with 4-methylbenzenesulfonic acid (1:2) .
- N-(1-Ethoxyvinyl)pyridinium Triflates .
Uniqueness
2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate is unique due to its specific structure and the presence of the 2-ethenyl-1-methyl group, which imparts distinct chemical properties and reactivity compared to other pyridinium salts .
Propiedades
Número CAS |
13624-14-1 |
|---|---|
Fórmula molecular |
C15H17NO3S |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C8H10N.C7H8O3S/c1-3-8-6-4-5-7-9(8)2;1-6-2-4-7(5-3-6)11(8,9)10/h3-7H,1H2,2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clave InChI |
OGNHTEFUCYVGFW-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1C=C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1C=C |
Key on ui other cas no. |
13624-14-1 26045-14-7 |
Sinónimos |
1-Methyl-2-vinylpyridinium·p-toluenesulfonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















